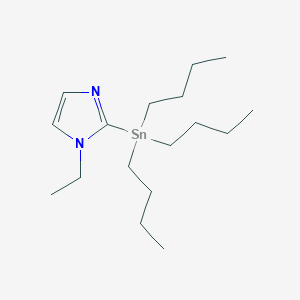
1-Ethyl-2-(tributylstannyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-(tributylstannyl)-1H-imidazole is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to carbon atoms The structure of this compound includes an imidazole ring, which is a five-membered ring containing two nitrogen atoms, with an ethyl group and a tributylstannyl group attached to it
Vorbereitungsmethoden
The synthesis of 1-Ethyl-2-(tributylstannyl)-1H-imidazole typically involves the reaction of 1-ethylimidazole with a tributylstannylating agent. One common method is the use of tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the tin compound. The reaction mixture is typically heated to facilitate the formation of the desired product. After completion of the reaction, the product is purified using techniques such as column chromatography.
Analyse Chemischer Reaktionen
1-Ethyl-2-(tributylstannyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other groups through nucleophilic substitution reactions. Common reagents for these reactions include halogens and organometallic compounds.
Oxidation Reactions: The tin atom in the compound can be oxidized to form tin oxides. This reaction typically requires strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions, such as Stille coupling, where the tributylstannyl group reacts with an organic halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-(tributylstannyl)-1H-imidazole has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules. The tributylstannyl group serves as a versatile intermediate that can be transformed into various functional groups.
Materials Science: The compound is used in the preparation of organotin polymers and materials with unique electronic and optical properties.
Biological Studies: Organotin compounds, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Catalysis: The compound can be used as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.
Wirkmechanismus
The mechanism of action of 1-Ethyl-2-(tributylstannyl)-1H-imidazole in chemical reactions involves the activation of the tin-carbon bond. In substitution reactions, the tin atom acts as a leaving group, allowing the introduction of new functional groups. In coupling reactions, the tin atom facilitates the formation of new carbon-carbon bonds through the transfer of organic groups. The specific molecular targets and pathways involved depend on the nature of the reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-2-(tributylstannyl)-1H-imidazole can be compared with other organotin compounds, such as:
1-Ethyl-2-(tributylstannyl)-1H-pyrrole: Similar to the imidazole compound, but with a pyrrole ring instead of an imidazole ring. Both compounds can undergo similar chemical reactions, but their reactivity may differ due to the different electronic properties of the rings.
Tributyltin Chloride: A simpler organotin compound used as a starting material for the synthesis of more complex organotin compounds. It is more reactive and less selective compared to this compound.
1-Methyl-2-(tributylstannyl)-1H-imidazole: Similar to this compound, but with a methyl group instead of an ethyl group. The difference in alkyl groups can affect the compound’s reactivity and physical properties.
Eigenschaften
IUPAC Name |
tributyl-(1-ethylimidazol-2-yl)stannane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N2.3C4H9.Sn/c1-2-7-4-3-6-5-7;3*1-3-4-2;/h3-4H,2H2,1H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVBYTOPMQUEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CN1CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-((5-((4-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2943247.png)
![4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2943248.png)
![1-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione](/img/structure/B2943249.png)
![2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid](/img/structure/B2943250.png)
![2-(4-Benzoylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2943251.png)
![N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-methylbenzamide](/img/structure/B2943254.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1-methylpyrazol-4-yl)-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2943255.png)
![N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]furan-2-carboxamide](/img/structure/B2943257.png)

![2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B2943259.png)

![(Z)-ethyl 2-((4-chlorobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2943267.png)
![N-(3-hydroxypropyl)-N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2943268.png)
![1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid](/img/structure/B2943269.png)
